Bombykol
Overview
Description
Bombykol is a species-specific sex pheromone released by female moths, particularly the silkmoth Bombyx mori, to attract conspecific male moths for mating purposes. The compound was first isolated and identified as trans-10, cis-12-hexadecadiene-1-ol by Butenandt and coworkers in 1961 . It is synthesized de novo in the pheromone gland (PG) of the moth via fatty acid synthesis (FAS) and is regulated by a neurohormone known as pheromone biosynthesis activating neuropeptide (PBAN) .
Synthesis Analysis
The biosynthesis of bombykol involves the conversion of palmitic acid to cetyl alcohol, which is then esterified with phosphoric acid to form cetyl phosphate. This intermediate is then dehydrogenated specifically at the carbon 10 and 12 positions by an oxygenase enzyme present in the abdominal tip of female Bombyx mori pupae during the final stages of pupation . Additionally, the role of Bombyx mori acyl carrier protein (BmACP) has been identified as essential in the biosynthesis of the bombykol precursor fatty acid via the canonical FAS pathway .
Molecular Structure Analysis
The molecular structure of bombykol, trans-10, cis-12-hexadecadiene-1-ol, has been extensively studied to understand its biological activity. The correlation of bombykol's molecular characteristics with its pheromonal activities has been examined, revealing significant correlations with the biological activities for single sex pheromone receptor cells of various moth species . The structure of bombykol allows for specific conformations that are recognized by the pheromone receptors of male moths.
Chemical Reactions Analysis
Bombykol undergoes metabolic processes upon interaction with the antennae of the silkmoth. It is metabolized into free fatty acids and fatty acid esters, with the metabolites consisting of a long-chain unsaturated fatty acid and a short-chain unidentified fatty acid . The uptake of bombykol by the antennae involves several time-dependent processes and is mainly adsorbed non-covalently onto micromolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of bombykol are crucial for its function as a sex pheromone. Its hydrophobic nature necessitates the involvement of pheromone-binding proteins (PBPs) to ferry the pheromone molecules through the sensillum lymph toward the receptors in the dendritic membrane of sensory neurons . The specificity of PBPs for bombykol over other similar compounds supports the ligand specificity of these proteins in pheromone recognition .
Scientific Research Applications
Behavioral Changes in Silk Moths
- Chemical Plume Tracing : A study developed a tethered system to investigate the behavior of silk moths in response to synthetic bombykol. This research focused on chemical plume tracing behavior, essential for understanding biomimetics in moth navigation (Chew et al., 2013).
Pheromone Binding and Receptor Interaction
- Pheromone-Binding Protein Structure : Research revealed the structure of the pheromone-binding protein in B. mori and its interaction with bombykol, providing insights into the molecular mechanisms of pheromone recognition and signaling (Sandler et al., 2000).
- Receptor Identification : Identification of candidate pheromone receptors in Bombyx mori was achieved, contributing to the understanding of highly specific pheromone perception (Krieger et al., 2005).
Applications in Sensor Development
- Electrochemical Receptor Sensors : A study demonstrated the use of bombykol receptors in developing electrochemical sensors, potentially applicable in biological pest control and pheromone detection (Xu et al., 2019).
Molecular Interactions and Kinetics
- Kinetics of Pheromone Binding : Research on the kinetics and molecular properties of bombykol binding by its pheromone-binding protein highlighted the rapid and specific nature of this interaction, crucial for insect communication (Leal et al., 2005).
Other Notable Studies
- Structure Analysis : The NMR structure of the unliganded Bombyx mori pheromone-binding protein provided further insights into its ligand binding capabilities (Lee et al., 2002).
- Pheromone Receptor Gene Disruption : Targeted disruption of a sex pheromone receptor gene in silkmoths led to a complete absence of in vivo pheromone response, underlining the importance of this receptor in moth behavior (Sakurai et al., 2015).
properties
IUPAC Name |
(10E,12Z)-hexadeca-10,12-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIWCVVOFNUST-SCFJQAPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C=C\CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894769 | |
Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bombykol | |
CAS RN |
765-17-3, 1002-94-4 | |
Record name | Bombykol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bombykol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,12-Hexadecadien-1-ol, (E,Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BOMBYKOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8R8TVZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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